

Application Notes & Protocols: Analytical Methods for the Quantification of Rociletinib in Plasma

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Compound of Interest

Compound Name: *Rociletinib*

Cat. No.: *B611991*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with the T790M resistance mutation. Accurate quantification of **Rociletinib** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the determination of **Rociletinib** in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including an Ultra-Performance Liquid Chromatography (UPLC-MS/MS) variant for high-throughput analysis.

Method 1: Quantification of Rociletinib in Plasma by LC-MS/MS

This method provides a sensitive and specific approach for the quantification of **Rociletinib** in a biological matrix, adaptable from methodologies used for human liver microsomes.^{[1][2][3]}

Quantitative Data Summary

Parameter	Performance Characteristic
Linearity Range	5 - 500 ng/mL[1][2]
Correlation Coefficient (r^2)	≥ 0.9998 [1][2]
Lower Limit of Quantification (LLOQ)	4.6 ng/mL[1][2]
Limit of Detection (LOD)	1.52 ng/mL[2]
Intra-day Precision (%RSD)	$< 4.63\%$ [1][2]
Inter-day Precision (%RSD)	$< 4.63\%$ [1][2]
Intra-day Accuracy	0.12% - 3.37%[3]
Inter-day Accuracy	0.23% - 4.63%[3]
Recovery	$\sim 101.6\%$ [2]
Internal Standard (IS)	Bosutinib[1][2]

Experimental Protocol

1. Sample Preparation: Protein Precipitation

- To 100 μ L of plasma sample, add 50 μ L of the internal standard working solution (Bosutinib, 2 μ g/mL).
- Add 2 mL of acetonitrile to precipitate proteins.[3]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins.[3]
- Transfer 1 mL of the supernatant to a clean tube.
- Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.[2][3]

2. LC-MS/MS Instrumentation and Conditions

- LC System: Agilent 1200 Series or equivalent.

- Mass Spectrometer: Agilent 6410 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.[3]
- Column: C18 reversed-phase column.[1][2]
- Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in water, pH 3.2) and 45% organic solvent (0.1% formic acid in acetonitrile).[3]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.[3]
- Run Time: 3 minutes.[2]
- Ionization Mode: Positive ESI.[3]
- MRM Transitions:
 - **Rociletinib**: To be determined empirically, but would involve selecting the precursor ion (M+H)⁺ and a stable product ion.
 - Bosutinib (IS): To be determined empirically.
- Gas Temperature: 350°C.
- Gas Flow: 11 L/min.[3]
- Nebulizer Pressure: 55 psi.[3]

Workflow Diagram



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Caption: LC-MS/MS workflow for **Rociletinib** quantification in plasma.

Method 2: High-Throughput Quantification of Rociletinib in Plasma by UPLC-MS/MS

This method is designed for rapid analysis, suitable for large-scale studies, by adapting principles from established UPLC-MS/MS assays for other TKIs.[\[4\]](#)

Quantitative Data Summary (Hypothetical/Adapted)

Parameter	Performance Characteristic
Linearity Range	5 - 500 ng/mL [4]
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	5 ng/mL [4]
Run Time	< 2 minutes [4]
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy	85% - 115%
Internal Standard (IS)	Paroxetine or a stable isotope-labeled Rociletinib

Experimental Protocol

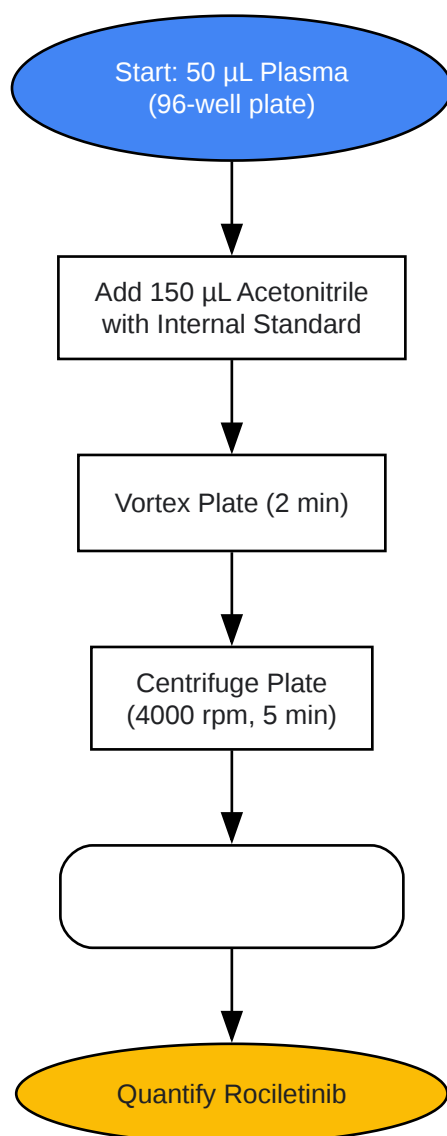
1. Sample Preparation: Simplified Protein Precipitation

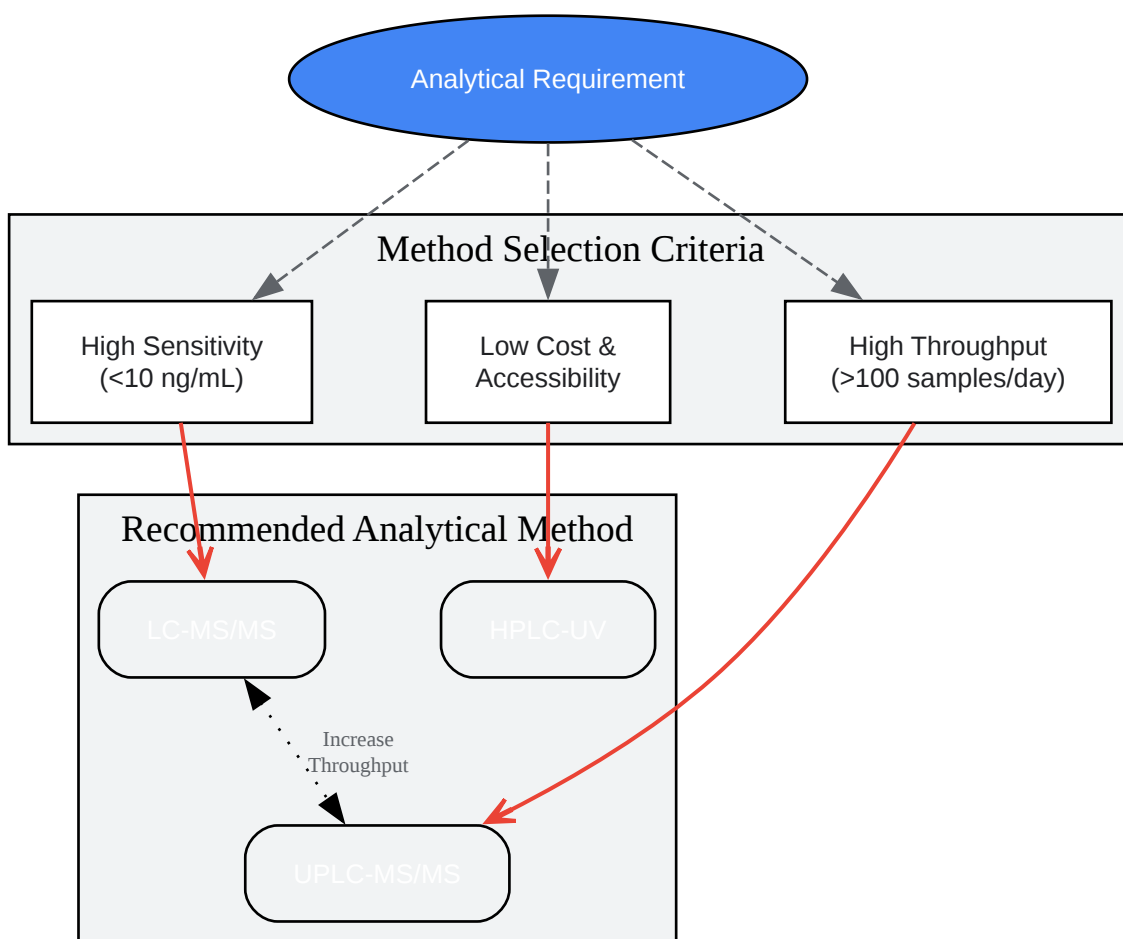
- To 50 μ L of plasma sample in a 96-well plate, add 150 μ L of acetonitrile containing the internal standard.
- Mix by vortexing the plate for 2 minutes.
- Centrifuge the plate at 4000 rpm for 5 minutes.
- Inject the supernatant directly or after transfer to a clean plate.

2. UPLC-MS/MS Instrumentation and Conditions

- UPLC System: Waters Acquity UPLC or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m).^[4]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A rapid gradient to ensure elution and column wash.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 2 μ L.
- Ionization Mode: Positive ESI.
- MRM Transitions: As determined for the LC-MS/MS method.

Workflow Diagram





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